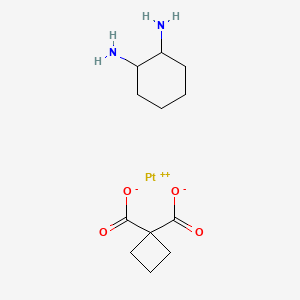
trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid typically involves the reaction of trans-R,R-1,2-diaminocyclohexane with platinum compounds. One common method is the reduction of tetrachloro(d,l-trans)1,2-diaminocyclohexaneplatinum(IV) in a suitable medium . The reaction conditions often include the presence of reducing agents like protein sulfhydryl, glutathione, and glucose .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-purity reagents and controlled reaction environments to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
Trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid undergoes various chemical reactions, including reduction, substitution, and complexation .
Common Reagents and Conditions
Reduction: Common reducing agents include protein sulfhydryl, glutathione, and glucose.
Substitution: The compound can undergo substitution reactions involving chloro ligands.
Major Products
The major products formed from these reactions include dichloro(trans-R,R-1,2-diaminocyclohexane)platinum(II) and other platinum(II) analogues .
Scientific Research Applications
Trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid involves its interaction with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription . This results in the induction of apoptosis in cancer cells. The compound’s molecular targets include DNA and various proteins involved in the cell cycle .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A widely used platinum-based chemotherapeutic agent.
Oxaliplatin: Another platinum-based drug used primarily for colorectal cancer.
Tetraplatin: A platinum(IV) analogue with reduced nephrotoxicity compared to cisplatin.
Uniqueness
Trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid is unique due to its ability to overcome resistance in cancer cells that are not responsive to other platinum-based drugs . Its specific molecular structure allows for different interactions with DNA and proteins, making it a valuable compound in the development of new cancer therapies .
Properties
CAS No. |
110715-26-9 |
|---|---|
Molecular Formula |
C12H20N2O4Pt |
Molecular Weight |
451.38 g/mol |
IUPAC Name |
cyclobutane-1,1-dicarboxylate;cyclohexane-1,2-diamine;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C6H8O4.Pt/c7-5-3-1-2-4-6(5)8;7-4(8)6(5(9)10)2-1-3-6;/h5-6H,1-4,7-8H2;1-3H2,(H,7,8)(H,9,10);/q;;+2/p-2 |
InChI Key |
SJZINFADYBYSQL-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(C(C1)N)N.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


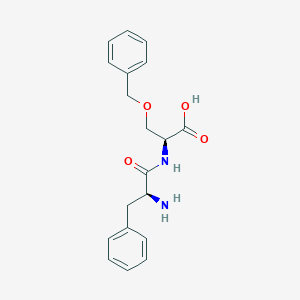
![(2S)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14173884.png)
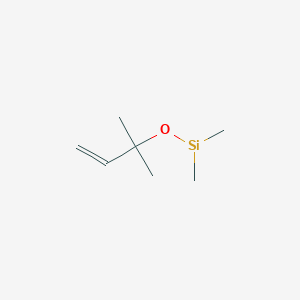
![Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate](/img/structure/B14173890.png)
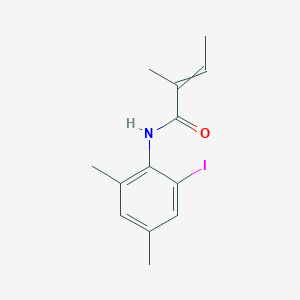
![Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester](/img/structure/B14173913.png)
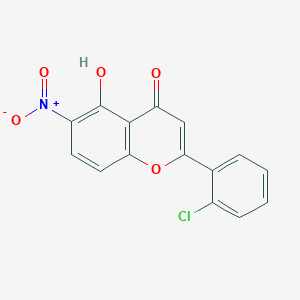
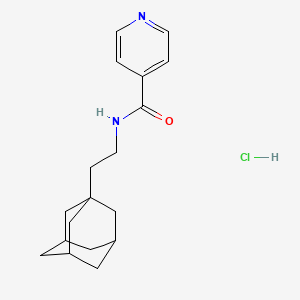

![1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)
![1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one](/img/structure/B14173951.png)
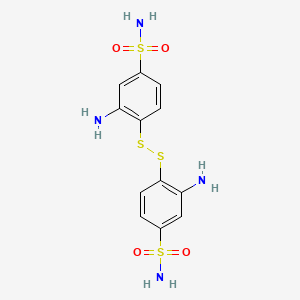
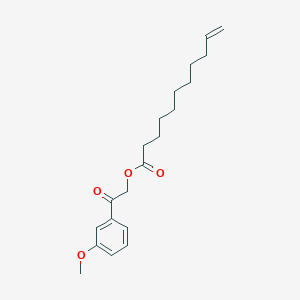
![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid](/img/structure/B14173978.png)
